N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzy
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Overview
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzy] is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzy] typically involves the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize by-products. Catalysts and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzy] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzy] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzy] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
2,3-Dihydro-1H-pyrazol-4-yl compounds: A class of compounds with related chemical properties.
Uniqueness
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzy] is unique due to its specific substitution pattern and potential applications. Its distinct chemical structure may confer unique biological activities and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H22N4O3S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-9-11-17(12-10-15)13-19-22(30)27(24(32)33-19)14-20(29)25-21-16(2)26(3)28(23(21)31)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,25,29)/b19-13- |
InChI Key |
KUUXSLALMQRSRE-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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